molecular formula C22H22N4O4 B130767 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) CAS No. 144401-04-7

5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)

Cat. No. B130767
M. Wt: 406.4 g/mol
InChI Key: OHQOVEOWZFHUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one), also known as DMTB, is a benzodiazepine derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has demonstrated unique biochemical and physiological effects, making it a valuable tool for researchers.

Mechanism Of Action

5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) binds selectively to the benzodiazepine site on the GABA-A receptor, enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This results in anxiolytic, anticonvulsant, and sedative effects.

Biochemical And Physiological Effects

5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to increase the duration of slow-wave sleep, decrease the latency to sleep onset, and reduce the number of awakenings during sleep. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been found to have anxiolytic effects in animal models of anxiety.

Advantages And Limitations For Lab Experiments

One advantage of 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) is its selectivity for the benzodiazepine site on the GABA-A receptor, which allows for more precise manipulation of GABAergic neurotransmission. However, one limitation is its sedative effects, which may interfere with certain behavioral assays.

Future Directions

Future research on 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) could focus on its potential therapeutic applications for anxiety disorders and epilepsy. Additionally, further studies could investigate the mechanisms underlying its effects on sleep and circadian rhythms. Finally, research could explore the potential use of 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) as a tool for studying GABAergic neurotransmission in the brain.

Synthesis Methods

5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylbenzoic acid with ethyl acetoacetate to form 2-(4-methylphenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is cyclized with acetic anhydride to produce 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one).

Scientific Research Applications

5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have potential in scientific research applications, particularly in the field of neuroscience. It has been found to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. It has also been shown to have sedative effects, making it a useful tool for studying sleep and circadian rhythms.

properties

CAS RN

144401-04-7

Product Name

5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

1,2-bis(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)ethane-1,2-dione

InChI

InChI=1S/C22H22N4O4/c1-13-11-19(27)23-15-7-3-5-9-17(15)25(13)21(29)22(30)26-14(2)12-20(28)24-16-8-4-6-10-18(16)26/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

OHQOVEOWZFHUTR-UHFFFAOYSA-N

SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C(=O)N3C(CC(=O)NC4=CC=CC=C43)C

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C(=O)N3C(CC(=O)NC4=CC=CC=C43)C

synonyms

1,2-bis(3-methyl-5-oxo-2,6-diazabicyclo[5.4.0]undeca-7,9,11-trien-2-yl )ethane-1,2-dione

Origin of Product

United States

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